molecular formula C6H3ClF2N2O3 B6180463 2-chloro-6-(difluoromethoxy)-3-nitropyridine CAS No. 2613384-36-2

2-chloro-6-(difluoromethoxy)-3-nitropyridine

Cat. No.: B6180463
CAS No.: 2613384-36-2
M. Wt: 224.5
InChI Key:
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Description

2-Chloro-6-(difluoromethoxy)-3-nitropyridine is an organic compound with the molecular formula C6H3ClF2NO3

Preparation Methods

The synthesis of 2-chloro-6-(difluoromethoxy)-3-nitropyridine typically involves multiple steps. One common method starts with the chlorination of 2,6-difluoropyridine, followed by nitration to introduce the nitro group at the 3-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.

Chemical Reactions Analysis

2-Chloro-6-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. Oxidizing agents such as potassium permanganate can be used to oxidize the compound under specific conditions.

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-6-(difluoromethoxy)-3-nitropyridine can be compared with other pyridine derivatives, such as:

    2-Chloro-6-(difluoromethoxy)pyridine:

    2-Chloro-3-nitropyridine: This compound lacks the difluoromethoxy group, which affects its physical and chemical properties.

    6-(Difluoromethoxy)-3-nitropyridine:

The presence of both the difluoromethoxy and nitro groups in this compound makes it unique and valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

2613384-36-2

Molecular Formula

C6H3ClF2N2O3

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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